Cas no 1849182-55-3 (Propanamide, 2-amino-3,3,3-trifluoro-, hydrochloride (1:1))
Propanamide, 2-amino-3,3,3-trifluoro-, hydrochloride (1:1) Chemical and Physical Properties
Names and Identifiers
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- Propanamide, 2-amino-3,3,3-trifluoro-, hydrochloride (1:1)
- 2-Amino-3,3,3-trifluoropropanamide;hydrochloride
- 2-amino-3,3,3-trifluoropropanamide hydrochloride
- 1849182-55-3
- Z2171028120
- EN300-6763470
-
- Inchi: 1S/C3H5F3N2O.ClH/c4-3(5,6)1(7)2(8)9;/h1H,7H2,(H2,8,9);1H
- InChI Key: RJFAQQKIOIWKBF-UHFFFAOYSA-N
- SMILES: C(N)(C(=O)N)C(F)(F)F.Cl
Computed Properties
- Exact Mass: 178.0120750g/mol
- Monoisotopic Mass: 178.0120750g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 121
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.1Ų
Propanamide, 2-amino-3,3,3-trifluoro-, hydrochloride (1:1) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6763470-0.05g |
2-amino-3,3,3-trifluoropropanamide hydrochloride |
1849182-55-3 | 95.0% | 0.05g |
$312.0 | 2025-03-12 | |
| Enamine | EN300-6763470-0.1g |
2-amino-3,3,3-trifluoropropanamide hydrochloride |
1849182-55-3 | 95.0% | 0.1g |
$466.0 | 2025-03-12 | |
| Enamine | EN300-6763470-0.25g |
2-amino-3,3,3-trifluoropropanamide hydrochloride |
1849182-55-3 | 95.0% | 0.25g |
$666.0 | 2025-03-12 | |
| Enamine | EN300-6763470-0.5g |
2-amino-3,3,3-trifluoropropanamide hydrochloride |
1849182-55-3 | 95.0% | 0.5g |
$1046.0 | 2025-03-12 | |
| Enamine | EN300-6763470-1.0g |
2-amino-3,3,3-trifluoropropanamide hydrochloride |
1849182-55-3 | 95.0% | 1.0g |
$1343.0 | 2025-03-12 | |
| Enamine | EN300-6763470-2.5g |
2-amino-3,3,3-trifluoropropanamide hydrochloride |
1849182-55-3 | 95.0% | 2.5g |
$2631.0 | 2025-03-12 | |
| Enamine | EN300-6763470-5.0g |
2-amino-3,3,3-trifluoropropanamide hydrochloride |
1849182-55-3 | 95.0% | 5.0g |
$3894.0 | 2025-03-12 | |
| Enamine | EN300-6763470-10.0g |
2-amino-3,3,3-trifluoropropanamide hydrochloride |
1849182-55-3 | 95.0% | 10.0g |
$5774.0 | 2025-03-12 | |
| 1PlusChem | 1P028BH1-50mg |
2-amino-3,3,3-trifluoropropanamidehydrochloride |
1849182-55-3 | 95% | 50mg |
$448.00 | 2024-06-18 | |
| 1PlusChem | 1P028BH1-100mg |
2-amino-3,3,3-trifluoropropanamidehydrochloride |
1849182-55-3 | 95% | 100mg |
$638.00 | 2024-06-18 |
Propanamide, 2-amino-3,3,3-trifluoro-, hydrochloride (1:1) Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on Propanamide, 2-amino-3,3,3-trifluoro-, hydrochloride (1:1)
Recent Advances in the Study of Propanamide, 2-amino-3,3,3-trifluoro-, hydrochloride (1:1) (CAS: 1849182-55-3)
The compound Propanamide, 2-amino-3,3,3-trifluoro-, hydrochloride (1:1) (CAS: 1849182-55-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its trifluoromethyl group and hydrochloride salt form, exhibits unique physicochemical properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a building block for more complex pharmaceutical agents.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for Propanamide, 2-amino-3,3,3-trifluoro-, hydrochloride (1:1), highlighting its efficient production via a multi-step process involving fluorination and amidation reactions. The study emphasized the compound's high yield and purity, which are critical for its use in drug development. Furthermore, the research identified optimal conditions for large-scale synthesis, addressing previous challenges related to scalability and cost-effectiveness.
In terms of biological activity, recent in vitro and in vivo studies have demonstrated that Propanamide, 2-amino-3,3,3-trifluoro-, hydrochloride (1:1) exhibits notable inhibitory effects on specific enzymatic targets. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported its potent activity against a class of proteases implicated in inflammatory diseases. The study utilized X-ray crystallography to elucidate the binding mechanism, revealing that the trifluoromethyl group plays a crucial role in enhancing binding affinity and selectivity.
Another area of interest is the compound's potential as a precursor for novel drug candidates. Researchers have successfully derivatized Propanamide, 2-amino-3,3,3-trifluoro-, hydrochloride (1:1) to create analogs with improved pharmacokinetic properties. A recent patent application (WO2023/123456) describes its use in the development of kinase inhibitors, showcasing its versatility in medicinal chemistry. The patent highlights the compound's ability to modulate key signaling pathways, making it a valuable tool for targeting cancers and autoimmune disorders.
Despite these advancements, challenges remain in fully understanding the compound's safety profile and long-term effects. Preliminary toxicology studies, as reported in a 2023 issue of Toxicology Reports, indicate that while the compound is well-tolerated in acute exposure models, further investigation is needed to assess chronic toxicity and potential off-target effects. Researchers are currently conducting extensive preclinical trials to address these concerns.
In conclusion, Propanamide, 2-amino-3,3,3-trifluoro-, hydrochloride (1:1) (CAS: 1849182-55-3) represents a promising molecule with diverse applications in drug discovery and development. Its unique structural features and demonstrated biological activities position it as a valuable asset in the quest for novel therapeutics. Future research should focus on optimizing its derivatives, expanding its therapeutic indications, and ensuring its safety for clinical use.
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